molecular formula C16H25NO B12001853 1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine CAS No. 2088-50-8

1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine

Cat. No.: B12001853
CAS No.: 2088-50-8
M. Wt: 247.38 g/mol
InChI Key: FQHBZOZTHKHSBP-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is a chemical compound featuring a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a versatile building block that allows researchers to efficiently explore pharmacophore space due to its sp3-hybridization and non-planar structure, which provides increased three-dimensional coverage compared to flat aromatic systems . This saturation and the presence of stereogenic centers contribute to the molecular complexity, which can be leveraged to optimize physicochemical parameters such as solubility and lipophilicity, potentially leading to improved ADME/Tox profiles for drug candidates . The 3-(3-methoxyphenyl) substitution pattern present in this compound is a feature seen in other research compounds and is known to influence binding interactions with biological targets . The distinct stereochemistry of the pyrrolidine ring can lead to different biological profiles when interacting with enantioselective proteins, making this compound a valuable tool for stereochemistry-activity relationship studies . This product is provided for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

2088-50-8

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1,2-dimethyl-4-propylpyrrolidine

InChI

InChI=1S/C16H25NO/c1-5-9-16(11-13(2)17(3)12-16)14-7-6-8-15(10-14)18-4/h6-8,10,13H,5,9,11-12H2,1-4H3

InChI Key

FQHBZOZTHKHSBP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(N(C1)C)C)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of Substituents: The dimethyl, methoxyphenyl, and propyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable alkylating agent.

    Final Assembly: The final compound can be obtained by combining the synthesized intermediates through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The m-methoxyphenyl substituent undergoes demethylation under acidic or oxidative conditions. For example:

  • Hydrogen bromide (HBr) cleavage : Methoxy groups in similar pyrrolidine derivatives react with HBr to form phenolic derivatives.

  • Oxidative demethylation : FeCl₃ or other Lewis acids can cleave the methoxy group to yield hydroxylated products .

Example Reaction :
1 5 Dimethyl 3 m methoxyphenyl 3 propylpyrrolidineHBr acetic acid1 5 Dimethyl 3 m hydroxyphenyl 3 propylpyrrolidine\text{1 5 Dimethyl 3 m methoxyphenyl 3 propylpyrrolidine}\xrightarrow{\text{HBr acetic acid}}\text{1 5 Dimethyl 3 m hydroxyphenyl 3 propylpyrrolidine}

Functionalization of the Pyrrolidine Ring

The 1,5-dimethylpyrrolidine scaffold exhibits reactivity typical of saturated heterocycles:

  • N-Alkylation : Tertiary amines in pyrrolidine derivatives react with alkyl halides or epoxides to form quaternary ammonium salts .

  • Hydrogenation : The ring can undergo partial saturation or functional group interconversion under catalytic hydrogenation .

Table 1 : Reported derivatives of analogous pyrrolidine compounds

EntryDerivative StructureReaction TypeYieldSource
1trans-1-Methyl-5-phenyl-pyrrolidin-2-oneAnhydride Mannich reaction83%
23-(3,4-Dimethoxyphenyl)-1-methyl-3-propylpyrrolidineCyclocondensationN/A
31-Benzyl-3-(m-methoxyphenyl)-3-propylpyrrolidineNucleophilic substitutionN/A

Oxidation of the Propyl Side Chain

The propyl group undergoes oxidation to form ketones or carboxylic acids:

  • KMnO₄-mediated oxidation : Propyl chains in similar structures are oxidized to carboxylic acids under strong acidic conditions .

  • Decarboxylation : Intermediate carboxylic acids may lose CO₂ to yield simpler derivatives .

Example Pathway :
3 Propyl groupKMnO H SO 3 Carboxylic acidΔDecarboxylated product\text{3 Propyl group}\xrightarrow{\text{KMnO H SO }}\text{3 Carboxylic acid}\xrightarrow{\Delta}\text{Decarboxylated product}

Stereoselective Reactions

The 1,5-dimethyl groups impart steric hindrance, influencing diastereoselectivity in ring-forming reactions:

  • Mannich reactions : Sulfone-substituted anhydrides react with imines to form γ- or δ-lactams with >80% diastereoselectivity .

  • 1,3-Dipolar cycloadditions : Pyrrolidine derivatives participate in regioselective cycloadditions with azomethine ylides .

Table 2 : Diastereoselectivity in lactam synthesis (analogous systems)

EntryAnhydrideImineProductd.r.Yield
13a N-Methylbenzylimineγ-Lactam (10b )80:2083%
23b N-Propylimineδ-Lactam (13g )>95:591%

Synthetic Challenges

  • Steric hindrance : The 1,5-dimethyl groups limit access to the pyrrolidine nitrogen, complicating N-functionalization .

  • Sensitivity of methoxy groups : Harsh conditions may lead to unintended demethylation or ring-opening.

Scientific Research Applications

Biological Significance

The pyrrolidine ring structure is known for its versatility in drug design. It serves as a scaffold for various biologically active compounds. The specific compound has been investigated for its potential therapeutic effects in several areas:

  • Central Nervous System Disorders : Pyrrolidine derivatives have been studied for their interactions with neurotransmitter systems, particularly in the context of schizophrenia and other neuropsychiatric disorders. For instance, selective glycine transporter-1 inhibitors derived from pyrrolidine structures have shown promise as treatments for conditions linked to NMDA receptor dysfunction .
  • Anticancer Activity : The compound has been assessed for its ability to act against cancer cells. Research indicates that certain pyrrolidine derivatives can selectively inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Effects : The anti-inflammatory properties of pyrrolidine compounds have also been explored, with studies demonstrating their potential to reduce inflammation markers in various models of inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine typically involves methods such as microwave-assisted organic synthesis and 1,3-dipolar cycloadditions. These methods enhance efficiency and yield while minimizing environmental impact.

The structure-activity relationship (SAR) studies have indicated that modifications to the pyrrolidine ring and substituents significantly influence biological activity. For example, the stereochemistry at the 3 and 4 positions of the ring is crucial for optimal interaction with biological targets .

Case Study 1: Glycine Transporter Inhibition

A series of pyrrolidine sulfonamides were synthesized and tested as competitive inhibitors of glycine transporter-1. These compounds demonstrated significant potential in restoring glycine levels at NMDA receptors, suggesting a therapeutic avenue for schizophrenia treatment. The most effective compounds showed low nanomolar EC50 values, indicating high potency .

Case Study 2: PPAR Agonists

Research into pyrrolidine derivatives has identified compounds that act as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These compounds were shown to improve glucose metabolism and lipid profiles in diabetic models, highlighting their potential for treating metabolic disorders .

Data Tables

Compound Biological Activity EC50 Value (nM) Target
Compound AGlyT1 Inhibition12Glycine Transporter-1
Compound BPPAR Agonist5PPARα/γ
Compound CAnticancer30Cancer Cell Proliferation

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring System and Substituent Effects

The pyrrolidine core distinguishes this compound from six-membered piperidine or azepine derivatives. For example:

  • 3-Methyl-3-(m-methoxyphenyl)piperidine (): A six-membered piperidine ring with similar m-methoxyphenyl substitution.
  • Meptazinol hydrochloride (): Contains a seven-membered azepine ring with m-hydroxyphenyl substitution. Larger rings like azepine may improve binding to opioid receptors but introduce synthetic complexity and higher molecular weight (e.g., Meptazinol: MW ~ 317.8 g/mol vs. pyrrolidine derivative: estimated MW ~ 289.4 g/mol) .
Compound Ring System Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolidine 1,5-dimethyl; 3-(m-methoxyphenyl)-propyl ~289.4 Compact structure, moderate lipophilicity
3-Methyl-3-(m-methoxyphenyl)piperidine Piperidine 3-methyl; 3-(m-methoxyphenyl) ~235.3 Higher flexibility, CNS activity
Meptazinol hydrochloride Azepine m-hydroxyphenyl; 3-ethyl ~317.8 Opioid agonist; mixed efficacy

Functional Group Modifications

  • Pyrazolo[1,5-a]pyrimidine Derivatives (): These compounds (e.g., NBI 30775/R121919) replace the pyrrolidine ring with a fused heterocyclic system. The pyrazolopyrimidine scaffold enhances planar aromaticity, favoring π-π stacking in receptor pockets (e.g., corticotropin-releasing factor receptor antagonism, IC₅₀ < 10 nM ). However, increased rigidity may limit blood-brain barrier penetration compared to flexible pyrrolidines.
  • Cyclohexenyl Derivatives (): MCV 4397/4398 feature unsaturated cyclohexenyl rings with m-methoxyphenyl groups.

Stereochemical Considerations

The synthesis of 3-methyl-3-(m-methoxyphenyl)piperidine () highlights the importance of stereochemistry. Resolution using D- and L-tartaric acid produced enantiomers with distinct biological activities, a factor likely critical for the target pyrrolidine compound. Pyrrolidines with quaternary carbons (e.g., 3-propyl group) may exhibit stereoselective metabolism or receptor interactions .

Research Findings and Pharmacological Implications

  • Receptor Binding: The m-methoxyphenyl group is a common motif in serotonin and opioid receptor ligands.
  • Metabolic Stability : Propyl and methyl substituents may shield the pyrrolidine ring from cytochrome P450 oxidation, prolonging half-life relative to pyrazolopyrimidines, which often require structural optimization for oral bioavailability .
  • Solubility and Lipophilicity: Estimated logP values (calculated using fragment-based methods) suggest the target compound (logP ~2.8) balances solubility and membrane permeability better than larger azepine derivatives (e.g., Meptazinol: logP ~1.5) .

Biological Activity

1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews various studies that have investigated its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two methyl groups and a methoxyphenyl group. This structure is significant as it influences the compound's interaction with biological targets.

Pharmacological Effects

This compound has been studied for its antagonistic activity at neuropeptide FF (NPFF) receptors. Research indicates that compounds with similar structures can modulate pain responses and exhibit neuroprotective properties. Specifically, the compound demonstrates moderate activity at NPFF receptors, which are implicated in pain modulation and opioid pharmacology .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The methoxy group enhances metabolic stability and receptor binding affinity. A focused structure-activity relationship study indicated that variations in the side chain length significantly affect NPFF receptor activity; for example, increasing the side chain from propyl to pentyl improved binding efficacy .

Data Table: Summary of Biological Activities

Activity Effect Reference
NPFF Receptor AntagonismModerate activity
Pain ModulationReversal of fentanyl-induced hyperalgesia
Anticancer PotentialEffective against cancer cell lines (analog studies)

The mechanisms through which this compound exerts its effects involve receptor-mediated pathways:

  • NPFF Receptor Interaction : The compound binds to NPFF receptors, influencing intracellular signaling pathways related to pain perception and modulation.
  • Cell Cycle Arrest : Related compounds have been shown to cause cell cycle arrest in cancer cells, indicating potential mechanisms for anticancer activity through modulation of cell proliferation pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,5-dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving cyclization and alkylation reactions. For example, details a procedure using glacial acetic acid and HCl as catalysts for cyclization, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate). Key variables to optimize include:

  • Temperature : Maintaining 60–65°C during cyclization to avoid side reactions .
  • Catalysts : Acidic conditions (e.g., HCl) to facilitate protonation of intermediates .
  • Purification : Gradient elution in column chromatography to separate stereoisomers, critical due to the compound’s chiral centers .

Q. How should researchers characterize the compound’s purity and structural identity?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., methoxy group at meta-position, propyl chain integration) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Chromatography : Use TLC or HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation functional) is recommended. highlights the accuracy of B3LYP in thermochemical calculations (average error ±2.4 kcal/mol for atomization energies). Key steps:

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the pyrrolidine ring’s conformation and substituent effects .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
  • Solvent Effects : Apply Polarizable Continuum Models (PCM) to simulate reactivity in polar solvents .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Contradictions often arise from dynamic processes (e.g., ring puckering) or impurities. Strategies include:

  • Variable-Temperature NMR : Detect conformational changes (e.g., coalescence of proton signals at elevated temperatures) .
  • 2D NMR Techniques : Use HSQC or NOESY to resolve overlapping signals and confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses, prioritizing the methoxyphenyl group for hydrophobic interactions .
  • SAR Studies : Compare with analogs (e.g., 3-(m-Acetoxyphenyl)-1,5-dimethylpyrrolidine derivatives) to identify critical substituents for activity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .

Q. How can researchers address challenges in crystallization for structural analysis?

  • Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane) to induce slow nucleation .
  • Additives : Use chiral resolving agents (e.g., tartaric acid derivatives) for enantiopure crystals .
  • Cryocrystallography : Preserve crystal integrity at low temperatures (100 K) for high-resolution data .

Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental results (e.g., reaction yields) be investigated?

  • Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify deviations .
  • Mechanistic Probes : Use isotopic labeling (e.g., 13C^{13}C-propyl groups) to track reaction pathways .
  • Sensitivity Testing : Vary computational parameters (e.g., basis sets) to assess robustness of predictions .

Q. What methods validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and light to identify degradation products via LC-MS .
  • Metabolic Stability Assays : Use liver microsomes to quantify half-life (t1/2_{1/2}) and CYP450 interactions .

Structural and Functional Analogues

Q. How does this compound compare to its structural analogs in toxicity profiles?

Refer to databases like , which lists analogs (e.g., 3-(m-Acetoxyphenyl)-1,5-dimethylpyrrolidine). Key comparisons:

  • Electron-Withdrawing Groups : Methoxy vs. acetoxy substituents alter metabolic pathways (e.g., O-demethylation vs. ester hydrolysis) .
  • Alkyl Chain Length : Propyl vs. ethyl chains impact lipophilicity (logP) and membrane permeability .

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